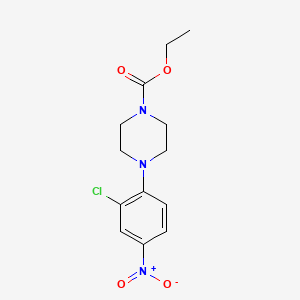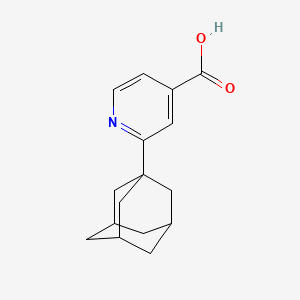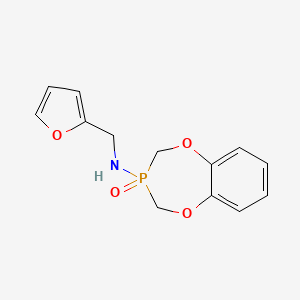
5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide is a complex organic compound featuring a cyclopentyl ring, an oxazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-hydroxycyclopentyl ketone, which is then reacted with hydroxylamine to form the corresponding oxime. This oxime undergoes cyclization to form the oxazole ring. Finally, the carbohydrazide group is introduced through a reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted carbohydrazides.
Scientific Research Applications
5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: A muscarinic antagonist used in eye drops.
1-Hydroxycyclopentylacetic acid: Used in chemical synthesis.
5-Hydroxymethylfurfural: Known for its applications in organic synthesis.
Uniqueness
5-(1-Hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide is unique due to its combination of a cyclopentyl ring, an oxazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C9H13N3O3/c10-11-8(13)6-5-7(15-12-6)9(14)3-1-2-4-9/h5,14H,1-4,10H2,(H,11,13) |
InChI Key |
OQMZUPUPXNOKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=NO2)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![3'-[4-(Benzyloxy)phenyl]-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11488604.png)

![3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester](/img/structure/B11488618.png)

![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)

![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)
![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)

